molecular formula C8H13ClN2O B13459354 3-Ethoxybenzene-1,2-diamine hydrochloride

3-Ethoxybenzene-1,2-diamine hydrochloride

Cat. No.: B13459354
M. Wt: 188.65 g/mol
InChI Key: NONYMUORIVEVLP-UHFFFAOYSA-N
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Description

3-Ethoxybenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C8H12N2O·HCl It is a derivative of benzene, featuring two amino groups and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxybenzene-1,2-diamine hydrochloride typically involves the reduction of 3-ethoxy-1,2-dinitrobenzene. The reduction can be carried out using various reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like iron powder in acidic conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using hydrogen gas and a suitable catalyst. The reaction is typically conducted under controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxybenzene-1,2-diamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethoxybenzene-1,2-diamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and dyes.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-ethoxybenzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxybenzene-1,2-diamine hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological interactions. This structural feature distinguishes it from other phenylenediamine derivatives and can lead to different applications and properties .

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

3-ethoxybenzene-1,2-diamine;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-2-11-7-5-3-4-6(9)8(7)10;/h3-5H,2,9-10H2,1H3;1H

InChI Key

NONYMUORIVEVLP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1N)N.Cl

Origin of Product

United States

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